CUG - 64664-99-9

CUG

Catalog Number: EVT-254257
CAS Number: 64664-99-9
Molecular Formula: C16H16O10
Molecular Weight: 368.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CUG (3-Carboxyumbelliferyl-β-D-galactopyranoside) is a fluorogenic substrate (λex=386, λem=445 nm, ε=32K).
Overview

CUG, or cytosine-uracil-guanine, is a trinucleotide repeat sequence that plays a significant role in various genetic disorders, particularly myotonic dystrophy type 1 (DM1). This compound is characterized by its ability to form secondary structures that can sequester RNA-binding proteins, leading to dysregulation of gene expression and alternative splicing. The CUG repeat is primarily studied in the context of its pathological implications and potential therapeutic targets.

Source and Classification

CUG repeats are derived from the DNA sequence of the DMPK (dystrophia myotonica protein kinase) gene, where expansions of these repeats lead to the production of toxic RNA species. CUG can be classified as a non-coding RNA involved in the pathology of DM1. The CUG-binding proteins, such as Muscleblind-like proteins (MBNL), are critical for normal cellular function but become dysfunctional due to the presence of expanded CUG repeats .

Synthesis Analysis

Methods and Technical Details

The synthesis of CUG-containing RNA can be achieved through in vitro transcription techniques. Typically, plasmids containing the DMPK gene with expanded CUG sequences are transcribed using T7 RNA polymerase. The resulting RNA can then be purified through phenol-chloroform extraction followed by ethanol precipitation. Additionally, chemical synthesis methods utilizing automated synthesizers allow for precise control over the length and sequence of CUG repeats.

In research settings, high-throughput screening methods are employed to identify small molecules that can bind to CUG repeats and modulate their effects. For instance, compounds like lomofungin have been identified as effective inhibitors of MBNL1 binding to CUG RNA .

Molecular Structure Analysis

Structure and Data

The molecular structure of CUG is characterized by its ability to form hairpin loops due to base pairing between complementary regions within the RNA strand. This structural conformation is crucial for its interaction with RNA-binding proteins.

The typical data regarding the molecular weight of a single CUG repeat unit is approximately 324 Da. When considering expanded repeats, the molecular weight increases proportionally with each additional nucleotide added.

Chemical Reactions Analysis

Reactions and Technical Details

CUG repeats participate in various chemical reactions within cells, primarily involving interactions with RNA-binding proteins. One significant reaction is the binding of MBNL proteins to CUG repeats, which leads to their sequestration in nuclear foci. This process disrupts normal splicing mechanisms, resulting in misregulated gene expression.

In vitro studies have shown that small molecules can inhibit these binding reactions. For example, dilomofungin has been reported to exhibit a 17-fold increase in potency compared to its precursor lomofungin in inhibiting MBNL1-CUG interactions .

Mechanism of Action

Process and Data

The mechanism of action for CUG involves its interaction with MBNL proteins, which normally regulate alternative splicing and other aspects of RNA metabolism. In the presence of expanded CUG repeats, these proteins are sequestered into nuclear foci, leading to a loss of their regulatory functions.

This dysregulation contributes to various pathophysiological processes associated with DM1, including muscle wasting and cardiac dysfunction. Data from studies indicate that restoring MBNL function through small molecules or genetic interventions can ameliorate some symptoms associated with DM1 .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CUG exhibits several notable physical properties:

  • Solubility: Generally soluble in water and buffer solutions used for molecular biology applications.
  • Stability: The stability of CUG RNA is influenced by environmental factors such as temperature and ionic strength.
  • Secondary Structure: The propensity to form hairpin structures significantly affects its biological activity.

Chemical properties include its reactivity with various small molecules that can either stabilize or destabilize its secondary structure. For instance, modifications that enhance binding affinity for MBNL proteins have been explored as potential therapeutic strategies .

Applications

Scientific Uses

CUG has significant applications in biomedical research, particularly in studying myotonic dystrophy type 1. Its role as a model system allows researchers to:

  • Investigate the mechanisms underlying RNA toxicity.
  • Develop therapeutic compounds aimed at restoring normal splicing regulation.
  • Explore gene editing techniques aimed at reducing or correcting expanded CUG repeats.

Additionally, understanding the interactions between CUG and various small molecules provides insights into potential drug development pathways for treating DM1 and related disorders .

Molecular Pathology of CUG Repeat Expansion Disorders

RNA Gain-of-Function Mechanisms in Myotonic Dystrophy Type 1 (DM1)

In DM1, the expanded DMPK gene allele contains >50 CTG repeats in its 3′ untranslated region (3′ UTR), which are transcribed into pathogenic r(CUG)ₑₓₚ RNA. This RNA adopts stable hairpin structures with periodic 1×1 U•U mismatches, forming nuclear foci that sequester RNA-binding proteins (RBPs). The RNA gain-of-function mechanism arises because r(CUG)ₑₓₚ itself becomes toxic, independent of the encoded protein. These RNA foci disrupt nucleocytoplasmic transport, alter RNA processing, and trigger cascading cellular dysfunction primarily affecting skeletal muscle, cardiac tissue, and the central nervous system [2] [6] [9].

Table 1: Repeat Expansion Disorders and Primary Mechanisms

DisorderGeneRepeat MotifLocationPrimary Pathogenic Mechanism
Myotonic Dystrophy Type 1 (DM1)DMPKCTG3′ UTRRNA gain-of-function (r(CUG)ₑₓₚ toxicity)
Huntington’s DiseaseHTTCAGExonProtein gain-of-function (polyglutamine)
Fragile X SyndromeFMR1CGG5′ UTREpigenetic silencing (loss-of-function)
Friedreich’s AtaxiaFXNGAAIntronTranscriptional repression (loss-of-function)

Sequestration of Muscleblind-Like (MBNL) Proteins by r(CUG)ₑₓₚ Hairpin Structures

The r(CUG)ₑₓₚ hairpins contain repeating 5′-GCU-3′/5′-GCU-3′ motifs separated by U•U mismatches. NMR and crystallography studies reveal that these motifs create high-affinity binding sites for Muscleblind-like (MBNL) proteins, particularly MBNL1. Structural analyses demonstrate that MBNL1 zinc finger domains recognize the GCU trinucleotide sequences and the unique topology of the U•U mismatch regions. Sequestration depletes functional MBNL1 pools, disrupting its regulation of alternative splicing, polyadenylation, and RNA localization. Quantitatively, >80% of nuclear MBNL1 colocalizes with r(CUG)ₑₓₚ foci in DM1 patient cells, confirming severe functional loss [2] [4] [9].

Table 2: r(CUG)ₑₓₚ Structural Features and Protein Interactions

Structural FeatureBiological ConsequenceValidated Interacting Proteins
Periodic 1×1 U•U mismatchesStabilizes hairpin conformationMBNL1, MBNL2
GCU trinucleotide repeatsHigh-affinity MBNL binding sitesMBNL1 (primary)
Nuclear RNA fociDisrupts nucleocytoplasmic transportRBPs (e.g., hnRNP H)
CUG repeat length (>50)Correlates with foci number/sizeCUGBP1 (elevated/activated)

Spliceopathy and Alternative Splicing Dysregulation in DM1 Pathogenesis

MBNL1 sequestration causes a spliceopathy characterized by fetal-to-adult splicing reversion. Key mis-splicing events include:

  • INSR (Insulin Receptor): Exon 11 exclusion generates a non-metabolic isoform contributing to insulin resistance [4].
  • TNNT2 (Cardiac Troponin T): Fetal exon inclusion impairs cardiac muscle relaxation (myotonia) [6].
  • CLCN1 (Chloride Channel 1): Exon 7a inclusion produces a truncated, nonfunctional channel, reducing sarcolemmal chloride conductance and causing myotonia [4] [6].Global transcriptome analyses reveal >100 splicing errors in DM1 tissues, directly linking r(CUG)ₑₓₚ toxicity to multi-systemic symptoms.

Table 3: Key Mis-Splicing Events in DM1 Pathogenesis

GeneSplicing DefectFunctional ConsequenceClinical Manifestation
INSRExon 11 skippingNon-metabolic insulin receptor isoformInsulin resistance
TNNT2Fetal exon inclusionImpaired calcium sensitivityCardiac arrhythmias
CLCN1Exon 7a inclusionNonfunctional chloride channelsMyotonia
MTPNAltered exon inclusionAberrant actin cytoskeletonMuscle weakness
TTNExon skippingDisrupted sarcomere assemblySkeletal muscle wasting

Allele-Specific Toxicity Thresholds and Repeat Length Correlation

Pathogenicity exhibits a threshold effect:

  • Normal Alleles: 5–34 CTG repeats
  • Premutation: 35–49 repeats (asymptomatic but unstable during transmission)
  • Pathogenic: ≥50 repeats (direct correlation between repeat length and severity) [4] [8]

Congenital DM1 (severest form) involves >1,000 repeats, while adult-onset cases typically harbor 50–1,000 repeats. Repeat length inversely correlates with age of onset (r = -0.85) and directly correlates with CTG instability. Interruptions (e.g., CCG, CGG) within CTG expansions stabilize repeats and attenuate toxicity, explaining milder phenotypes in some patients with long-but-interrupted alleles. For example, patients with pure repeats show earlier onset by 10–20 years compared to those with similar-length interrupted repeats [6] [8]. Genetic modifiers like MSH3 (involved in DNA mismatch repair) further influence somatic repeat instability and clinical variability.

Properties

CAS Number

64664-99-9

Product Name

CUG

IUPAC Name

2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromene-3-carboxylic acid

Molecular Formula

C16H16O10

Molecular Weight

368.29 g/mol

InChI

InChI=1S/C16H16O10/c17-5-10-11(18)12(19)13(20)16(26-10)24-7-2-1-6-3-8(14(21)22)15(23)25-9(6)4-7/h1-4,10-13,16-20H,5H2,(H,21,22)/t10-,11+,12+,13-,16-/m1/s1

InChI Key

HGMXXIAQZWTZLR-WUGLTUCPSA-N

SMILES

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C(=C2)C(=O)O

Canonical SMILES

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C(=C2)C(=O)O

Isomeric SMILES

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)OC(=O)C(=C2)C(=O)O

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